Comprehensive NMR Analysis of (3-Cyclopropylphenyl)methanethiol: Predictive Modeling and Assignment Protocols
Comprehensive NMR Analysis of (3-Cyclopropylphenyl)methanethiol: Predictive Modeling and Assignment Protocols
Executive Summary
(3-Cyclopropylphenyl)methanethiol (CAS: 1508891-26-6) is a highly specialized organosulfur building block utilized in advanced medicinal chemistry and materials science[1],[2]. Structurally, it features a meta-disubstituted benzene ring bearing a sterically constrained cyclopropyl group and a reactive methanethiol (-CH₂SH) moiety. Because empirical, peer-reviewed nuclear magnetic resonance (NMR) data for this specific compound is sparse in public repositories, robust predictive modeling based on established quantum mechanical substituent effects is required for accurate spectral assignment.
This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C NMR chemical shifts of (3-Cyclopropylphenyl)methanethiol. By synthesizing empirical additivity rules with the underlying causality of magnetic anisotropy and electronic shielding, this guide equips analytical chemists with the exact parameters needed to assign, verify, and quantify this molecule.
Molecular Architecture & Spin System Logic
The structural elucidation of (3-Cyclopropylphenyl)methanethiol relies on decoupling its three distinct spin systems:
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The Methanethiol System: An aliphatic side-chain exhibiting scalar coupling between the sulfhydryl proton and the benzylic methylene.
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The Cyclopropyl System: A highly strained, electron-rich three-membered ring that induces unique anisotropic shielding cones.
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The Aromatic System: A meta-substituted benzene ring yielding a classic first-order ABCD spin system (if we consider the four remaining protons).
Figure 1: Spin-spin scalar coupling network of (3-Cyclopropylphenyl)methanethiol.
1 H NMR Spectral Assignment & Causality
The proton NMR spectrum of this compound is defined by the competing electronic effects of its substituents. The cyclopropyl group acts as a mild electron donor via σ -conjugation, shielding the ortho and para protons. Conversely, the -CH₂SH group exerts a mild inductive electron-withdrawing effect, though significantly weaker than its oxygen analogue (-CH₂OH).
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl₃)
| Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Causality & Assignment Logic |
| -SH | ~1.75 | Triplet (t) | 1H | 3J≈7.5 | Highly dependent on concentration/H-bonding. Couples with benzylic CH₂. Exchangeable with D₂O. |
| -CH₂- (Benzyl) | ~3.72 | Doublet (d) | 2H | 3J≈7.5 | Deshielded by the aromatic ring current and the electronegativity of sulfur. Becomes a singlet upon D₂O exchange. |
| cPr -CH- | ~1.90 | Multiplet (m) | 1H | Complex | Benzylic position of the cyclopropyl ring; deshielded relative to the terminal methylenes. |
| cPr -CH₂- (trans) | ~0.98 | Multiplet (m) | 2H | Complex | Diastereotopic-like behavior. Protons trans to the phenyl ring experience less anisotropic shielding. |
| cPr -CH₂- (cis) | ~0.68 | Multiplet (m) | 2H | Complex | Protons cis to the phenyl ring fall deeper into the diamagnetic shielding cone of the aromatic π -system. |
| Aromatic H4 | ~7.02 | Doublet (d) | 1H | 3J≈7.6 | Ortho to the electron-donating cyclopropyl group; experiences the strongest shielding effect. |
| Aromatic H2 | ~7.08 | Broad Singlet (br s) | 1H | 4J≈1.5 | Ortho to both substituents. The shielding from cPr dominates, but meta-coupling broadens the peak. |
| Aromatic H6 | ~7.15 | Doublet (d) | 1H | 3J≈7.6 | Ortho to -CH₂SH, meta to cPr. Less shielded than H4. |
| Aromatic H5 | ~7.20 | Triplet (t) | 1H | 3J≈7.6 | Meta to both substituents; closest to the base benzene shift (7.26 ppm). |
Expert Insight on Causality: The cyclopropyl ring possesses significant p-character in its C-C bonds, allowing it to interact mesomerically with the attached π -system of the benzene ring[3]. This σ
π conjugation is responsible for the upfield shift (shielding) of the ortho (H2, H4) and para protons relative to unsubstituted benzene.13 C NMR Spectral Assignment & Causality
Carbon-13 chemical shifts are highly sensitive to the immediate electronic environment and steric localized polarization. The predictions below are derived using standard empirical additivity rules based on the base benzene shift (128.5 ppm) adjusted for the substituent induced chemical shifts (SCS) of the cyclopropyl[3],[4] and methanethiol[5] groups.
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-cPr SCS: ipso (+15.1), ortho (-3.3), meta (-0.1), para (-2.9).
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-CH₂SH SCS: ipso (+12.3), ortho (-0.8), meta (+0.1), para (-1.6).
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl₃)
| Position | Carbon Type | Predicted Shift (δ, ppm) | Net SCS (Δδ) | Causality & Assignment Logic |
| C3 (ipso to cPr) | Quaternary (C) | 143.7 | +15.2 | Strong deshielding from the direct attachment of the cyclopropyl ring[3]. |
| C1 (ipso to CH₂SH) | Quaternary (C) | 140.7 | +12.2 | Deshielded by the benzylic carbon attachment. |
| C5 (meta/meta) | Methine (CH) | 128.5 | 0.0 | Unaffected by resonance; purely reflects the base benzene environment. |
| C6 (ortho/meta) | Methine (CH) | 127.6 | -0.9 | Mildly shielded by the ortho relationship to the -CH₂SH group. |
| C2 (ortho/ortho) | Methine (CH) | 124.4 | -4.1 | Synergistic shielding from both substituents (ortho to both). |
| C4 (ortho/para) | Methine (CH) | 123.6 | -4.9 | Experiences strong ortho shielding from cPr and para shielding from -CH₂SH. |
| -CH₂SH | Methylene (CH₂) | 28.8 | N/A | Typical range for benzylic thiols; significantly upfield from benzylic alcohols (~65 ppm) due to lower electronegativity of S vs O[5]. |
| cPr -CH- | Methine (CH) | 15.5 | N/A | Deshielded relative to the CH₂ groups due to direct attachment to the aromatic ring. |
| cPr -CH₂- | Methylene (CH₂) | 9.2 (2C) | N/A | Highly shielded due to the diamagnetic anisotropy of the strained three-membered ring. |
High-Resolution Acquisition Protocol
To ensure data integrity and reproducibility, the following self-validating experimental protocol must be adhered to. Failure to optimize relaxation delays ( D1 ) will result in the under-integration of the quaternary carbons (C1 and C3), leading to flawed structural verification.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of (3-Cyclopropylphenyl)methanethiol in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the NMR tube is free of paramagnetic impurities (e.g., iron particulates from spatulas) which dramatically shorten T1 and T2 relaxation times.
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Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for both 1 H and 13 C frequencies. Lock onto the deuterium signal of CDCl₃. Optimize the Z-shims until the residual CHCl₃ solvent peak (7.26 ppm) exhibits a line width at half height ( w1/2 ) of ≤0.5 Hz.
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1 H Acquisition (zg30): Execute a standard 30° pulse sequence. Set the spectral width to 12 ppm, acquisition time (AQ) to 3.0 s, and the relaxation delay ( D1 ) to 2.0 s. Acquire 16 scans.
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13 C Acquisition (zgpg30): Execute a proton-decoupled 30° pulse sequence. Critical Step: Set D1 to a minimum of 3.0–5.0 seconds. The quaternary carbons (C1, C3) lack attached protons to provide dipole-dipole relaxation pathways, resulting in long T1 times. A short D1 will cause these peaks to vanish into the baseline. Acquire 512 to 1024 scans depending on concentration.
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D₂O Exchange Validation (Optional but Recommended): To definitively assign the -SH proton, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The triplet at ~1.75 ppm will disappear, and the doublet at ~3.72 ppm will collapse into a sharp singlet, validating the spin system.
Figure 2: Self-validating high-resolution NMR acquisition and processing workflow.
Conclusion
The NMR spectral profile of (3-Cyclopropylphenyl)methanethiol is a textbook demonstration of competing electronic substituent effects. By understanding the σ
π conjugation of the cyclopropyl ring and the inductive properties of the methanethiol group, researchers can confidently predict and assign the chemical shifts of this molecule. Adhering to the extended relaxation protocols outlined in this guide ensures that even the elusive quaternary carbons are accurately captured and quantified, providing a robust foundation for downstream drug development and synthetic validation.References
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PubChemLite. (3-cyclopropylphenyl)methanethiol (C10H12S) - Structural Information and Predicted Mass Spectra. Université du Luxembourg. 1
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NextSDS. (3-cyclopropylphenyl)methanethiol — Chemical Substance Information and Hazard Classifications. NextSDS Database. 2
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Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (2006). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclopropyl)benzenes. Oxford Academic / Bulletin of the Chemical Society of Japan. 3
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BenchChem. A Comparative Guide to the 13C NMR Analysis of cis- and trans-2-Butene-1-thiol Isomers: Substituent Effects of the Thiomethyl Group. BenchChem Technical Support.5
